molecular formula C12H6ClF3O2 B1361219 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde CAS No. 259196-40-2

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde

Cat. No. B1361219
M. Wt: 274.62 g/mol
InChI Key: BDUFOVWZBTVLPY-UHFFFAOYSA-N
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Description

“5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde” is an organic compound with the molecular formula C12H6ClF3O2 . It has a molecular weight of 274.62 g/mol . The compound is also known by the synonym "5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural" .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule is FC(F)(F)c1ccc(Cl)c(c1)-c2ccc(C=O)o2 . This indicates the presence of a chloro group, a trifluoromethyl group, and a furfural group in the molecule.


Physical And Chemical Properties Analysis

The compound has a melting point of 59-63 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 336.5±42.0 °C at 760 mmHg, and a flash point of 157.3±27.9 °C . The compound is also characterized by a molar refractivity of 59.8±0.3 cm3 .

Scientific Research Applications

Catalytic Applications

5-Hydroxymethyl-2-furaldehyde (HMF), closely related to 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde, has been utilized in catalysis. For instance, HMF was successfully hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF) in various n-alcohol solvents using a Ru(OH)x/ZrO2 catalyst, achieving a yield greater than 99% (Han et al., 2016). This demonstrates its potential in catalytic applications.

Chemical Analysis and Separation Techniques

In chemical analysis, 5-HMF and its derivatives have been important for understanding deteriorative changes in foods. For instance, micellar electrokinetic capillary chromatography (MECC) was employed for separating 5-HMF and 2-furaldehyde in grapefruit juice (Corradini & Corradini, 1992). Such techniques highlight the role of these compounds in analytical chemistry.

Applications in Green Chemistry and Biodiesel Production

The research on HMF extends to green chemistry and biodiesel production. For example, HMF was hydrogenated and then etherified to produce 2,5-bis(alkoxymethyl)furans (BAMFs), which are potential biodiesel components (Han et al., 2017). This underscores the relevance of such compounds in sustainable energy solutions.

Spectroscopic and Quantum Chemical Investigations

The compound has also been the subject of theoretical investigations. A study conducted spectroscopic and quantum chemical analyses on 5-(hydroxymethyl)-2-furaldehyde, highlighting its molecular structure and properties (Rajkumar et al., 2020). Such studies are vital for understanding the fundamental properties of these compounds.

Biorefining and Chemical Industry Applications

In the context of biorefining and the chemical industry, furfurals like HMF have been noted for their role as intermediates. Heterogeneously catalyzed processes for their production have been explored, focusing on sustainability and environmental impact (Karinen et al., 2011).

Safety And Hazards

The compound is classified as an eye irritant (Category 2), a skin irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3, Respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O2/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUFOVWZBTVLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347607
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde

CAS RN

259196-40-2
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TJ Hauke, T Wein, G Höfner… - Journal of Medicinal …, 2018 - ACS Publications
This study describes the screening of dynamic combinatorial libraries based on nipecotic acid as core structure with substituents attached to the 5- instead of the common 1-position for …
Number of citations: 17 pubs.acs.org
JP Powers, DE Piper, Y Li, V Mayorga… - Journal of medicinal …, 2006 - ACS Publications
Novel non-nucleoside inhibitors of the HCV RNA polymerase (NS5b) with sub-micromolar biochemical potency have been identified which are selective for the inhibition of HCV NS5b …
Number of citations: 165 pubs.acs.org

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